molecular formula C13H12N2O3S B146904 2-[4-(4-Carbamoylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-50-2

2-[4-(4-Carbamoylthiazol-2-yl)phenyl]propanoic acid

Cat. No. B146904
M. Wt: 276.31 g/mol
InChI Key: LLQLJWQXGJTWCS-UHFFFAOYSA-N
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Description

2-[4-(4-Carbamoylthiazol-2-yl)phenyl]propanoic acid, commonly known as CTZ, is a synthetic compound that has been widely used in scientific research for its unique properties. CTZ is a thiazole derivative and belongs to the group of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases.

Mechanism Of Action

CTZ acts by inhibiting the activity of COX-2, which is induced during inflammation and is responsible for the production of prostaglandins. By inhibiting COX-2, CTZ reduces the production of prostaglandins, which in turn leads to a reduction in inflammation, pain, and fever.

Biochemical And Physiological Effects

CTZ has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models of inflammation. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a crucial role in the inflammatory response.

Advantages And Limitations For Lab Experiments

CTZ is a widely used compound in scientific research due to its unique properties. It has been found to be effective in various animal models of inflammation and is relatively safe for use in laboratory experiments. However, the use of CTZ in human studies is limited due to its potential toxicity and side effects.

Future Directions

There are several potential future directions for the use of CTZ in scientific research. One possible direction is the development of more potent and selective COX-2 inhibitors based on the structure of CTZ. Another direction is the investigation of the potential therapeutic applications of CTZ in other inflammatory diseases, such as cancer and neurodegenerative disorders.
Conclusion
In conclusion, 2-[4-(4-Carbamoylthiazol-2-yl)phenyl]propanoic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It acts by inhibiting the activity of COX-2, which leads to a reduction in inflammation, pain, and fever. While the use of CTZ in human studies is limited, it remains a valuable tool for scientific research and has several potential future directions for investigation.

Synthesis Methods

The synthesis of CTZ involves the reaction of 4-aminothiazole-2-carboxylic acid with 4-bromobenzophenone in the presence of a base, followed by the reduction of the resulting ketone with sodium borohydride. The final product is obtained after the purification and isolation of the compound by recrystallization.

Scientific Research Applications

CTZ has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. It has been found to inhibit the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which play a crucial role in the inflammatory response.

properties

CAS RN

132483-50-2

Product Name

2-[4-(4-Carbamoylthiazol-2-yl)phenyl]propanoic acid

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

2-[4-(4-carbamoyl-1,3-thiazol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C13H12N2O3S/c1-7(13(17)18)8-2-4-9(5-3-8)12-15-10(6-19-12)11(14)16/h2-7H,1H3,(H2,14,16)(H,17,18)

InChI Key

LLQLJWQXGJTWCS-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N)C(=O)O

Origin of Product

United States

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